

N-Formyl-L-proline catalytic activity enhancement

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Compound Focus: 1-Formyl-L-proline

CAS No.: 67985-73-3

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NFLP in Organic Synthesis: Catalytic Reduction

This section covers the use of NFLP as a chiral Lewis base catalyst for the enantioselective reduction of ketoimines.

Experimental Protocol

The following methodology is adapted from a study on the trichlorosilane-mediated reduction of N-phenylacetophenone imine [1].

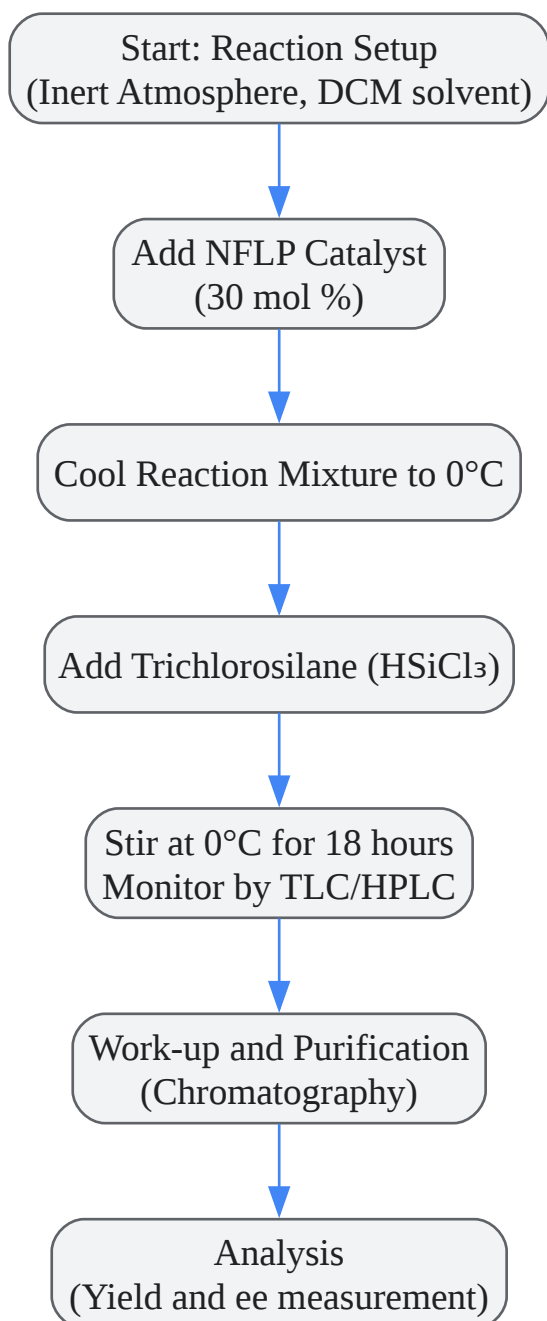
- **Reaction Setup:** Conduct the reaction in an inert atmosphere (e.g., argon). In a reaction vessel, combine the ketoimine substrate (0.33 mmol) and dichloromethane (DCM) as the solvent.
- **Catalyst and Reagent Addition:** Add N-Formyl-L-proline (NFLP) catalyst (30 mol %) to the solution. Cool the mixture to **0°C**.
- **Reduction:** Introduce trichlorosilane (HSiCl_3 , 1.15 mmol) to the cooled solution.
- **Reaction Monitoring:** Allow the reaction to proceed for **18 hours** at 0°C, monitoring completion by TLC or HPLC.
- **Work-up and Isolation:** After the reaction, purify the crude product by chromatographic methods. Analyze the enantiomeric excess (ee) by HPLC on a chiral stationary phase.

Performance Data

The table below summarizes the performance of NFLP compared to other (S)-proline-derived catalysts in the reduction of N-phenylacetophenone imine [1].

Catalyst	Yield (%)	Enantiomeric Excess (ee %)
N-Formyl-L-proline (NFLP)	74	62
N-Boc-L-proline (1)	74	51
N-Cinnamoyl-L-proline (11)	74	62
N-(2-methylbenzoyl)-L-proline (6)	63	59
N-Picolinoyl-L-proline (7)	98	11

The following diagram illustrates the logical workflow for this catalytic reduction experiment.



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NFLP in Cancer Research: PYCR1 Inhibition

This section details the application of NFLP as a chemical probe to inhibit PYCR1, a potential cancer therapy target.

Experimental Protocol & Key Findings

The following information is synthesized from studies on targeting proline metabolism in cancer [2] and the specific characterization of NFLP as a PYCR1 inhibitor [3].

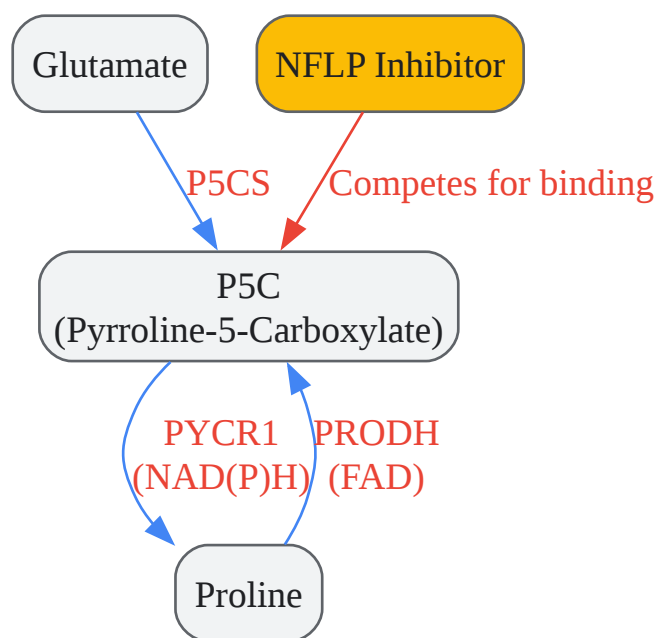
- **Inhibition Activity:** NFLP is a competitive inhibitor (with the substrate P5C) of human PYCR1, with an inhibition constant (K_i) of **100 μM** [3].
- **Cellular Phenocopy:** In MCF10A H-RAS^{V12} breast cancer cells, treatment with NFLP phenocopied the effects of PYCR1 knockdown. It inhibited *de novo* proline biosynthesis and impaired spheroidal growth, a model of cellular proliferation and metastasis [3].
- **Structural Insight:** The binding of NFLP to PYCR1 induces unique conformational changes in the enzyme's active site, allowing the formation of additional hydrogen bonds with the formyl group, which contributes to its higher potency compared to other proline analogs [3].

Comparative Inhibitor Data

The table below lists proline analogs identified as PYCR1 inhibitors, showcasing their relative potency [3].

Inhibitor	Inhibition Constant (K_i)
N-Formyl-L-proline (NFLP)	100 μM
L-Thiazolidine-2-carboxylate (L-T2C)	400 μM
L-Thiazolidine-4-carboxylate (L-T4C)	600 μM
Cyclopentanecarboxylate (CPC)	1,200 μM (1.2 mM)
L-Tetrahydro-2-furoic Acid (THFA)	2,200 μM (2.2 mM)
L-Proline (Product)	1,700 μM (1.7 mM)

The following diagram maps the position of NFLP within the proline metabolic pathway relevant to cancer biology.



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Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with NFLP.

Problem	Possible Cause	Suggested Solution
Low Yield/Conversion (Synthesis)	Sub-optimal catalyst loading or temperature.	Ensure catalyst loading is at 30 mol % and the reaction is performed at 0°C in DCM [1].
Poor Enantioselectivity	Incorrect solvent or catalyst structure.	Use chlorinated solvents (DCM, CHCl ₃). Confirm the free carboxylic acid on the catalyst is present, as it is crucial for stereocontrol via H-bonding [1].
Low Inhibitory Potency (Cell Assays)	Inefficient cellular uptake or metabolism.	Consider testing a range of concentrations around the reported K _i (100 μM). Use in combination with genetic knockdowns to validate on-target effects [3].

Key Specifications for Sourcing

When purchasing N-Formyl-L-proline, the following specifications are typical for a research-grade product [4]:

- **Purity:** $\geq 97\%$
- **Specific Rotation:** $[\alpha] = -125$
- **Form:** Solid, typically supplied in glass bottles.

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References

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2. Targeting the Proline–Glutamine–Asparagine–Arginine ... [pmc.ncbi.nlm.nih.gov]
3. In crystallo screening for proline analog inhibitors of the ... [pmc.ncbi.nlm.nih.gov]
4. - N - Formyl - L , 97% 1 g | Buy Online | Thermo... | Fisher Scientific proline [fishersci.com]

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